Propanoic acid, 3-(cyclohexylthio)-

Description

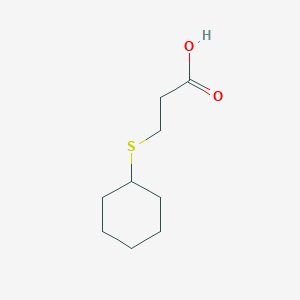

Propanoic acid, 3-(cyclohexylthio)- is an organic compound that merges three key chemical features: a propanoic acid backbone, a thioether (sulfide) linkage, and a cyclohexyl group. While direct and extensive research on this specific molecule is not widely published, its constituent parts suggest significant potential in various fields of chemical science. The study of such molecules is often driven by the unique properties that arise from the combination of different functional groups.

Structure

3D Structure

Properties

CAS No. |

106664-87-3 |

|---|---|

Molecular Formula |

C9H16O2S |

Molecular Weight |

188.29 g/mol |

IUPAC Name |

3-cyclohexylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H16O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |

InChI Key |

UUXZAQWHAQVQJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Propanoic Acid, 3 Cyclohexylthio and Its Derivatives

Direct Synthesis Routes for the Thioether Linkage

Direct synthesis focuses on the formation of the carbon-sulfur bond as a principal step. The Thio-Michael addition stands out as a highly efficient and atom-economical method for this purpose.

Nucleophilic Addition Reactions

Nucleophilic addition reactions represent a cornerstone for the synthesis of 3-thio-substituted propanoic acid derivatives. This approach leverages the nucleophilicity of the sulfur atom in a thiol to attack an electron-deficient carbon-carbon double bond.

The Thio-Michael addition, or thia-Michael reaction, is a conjugate 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. taylorandfrancis.com In the context of synthesizing Propanoic acid, 3-(cyclohexylthio)-, this involves the reaction of Cyclohexanethiol (B74751) with an acrylic acid derivative, such as Acrylic Acid itself or its esters like Methyl Acrylate (B77674) or Ethyl Acrylate. jmcs.org.mx

The general mechanism involves the activation of the thiol to form a more potent nucleophile, the thiolate anion. taylorandfrancis.com This anion then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. Subsequent protonation yields the final thioether product. taylorandfrancis.com The reaction is highly valued for its efficiency, often proceeding with high conversion rates under mild conditions. nih.gov The reactivity of the Michael acceptor is crucial, with acrylates being effective electrophiles for this transformation. acs.org The reaction's success has led to its classification as a "click" reaction, particularly noted for its utility in biochemistry and polymer science for its reliability and specificity. researchgate.netrsc.org

A variety of catalytic systems have been developed to promote the Thio-Michael addition, enhancing reaction rates and yields. These catalysts generally function by facilitating the initial deprotonation of the thiol to the reactive thiolate. taylorandfrancis.com

Tetrabutylammonium Fluoride (B91410) (TBAF): Quaternary ammonium (B1175870) fluorides, such as TBAF, are effective catalysts for the conjugate addition of thiols to α,β-unsaturated carboxylic acids. acs.org The fluoride ion acts as a base to deprotonate the thiol, initiating the Michael addition cascade. This method is noted for its utility in forming 3-sulfanylpropionic acids under mild conditions. researchgate.net

Amino Acid Catalysis: Organocatalysis using amino acids has emerged as an environmentally friendly, metal-free protocol for Thio-Michael additions. organic-chemistry.org Amino acids like (S)-proline can efficiently catalyze the addition of thiols to Michael acceptors. organic-chemistry.orgwikipedia.org The catalytic cycle involves the amino acid activating the reactants, leading to excellent yields under neutral conditions. organic-chemistry.org This approach is also relevant in biological systems, where enzymes containing amino acid residues like cysteine and histidine catalyze similar thia-Michael additions. nih.gov

Pyridine (B92270) Derivatives: Pyridine and its derivatives are effective catalysts for various synthetic transformations, including Michael additions. researchgate.net 4-Dimethylaminopyridine (DMAP), a highly nucleophilic catalyst, is particularly effective in promoting reactions like acylations and Michael additions. taylorandfrancis.comwikipedia.org DMAP can function as a nucleophilic catalyst by activating the Michael acceptor or as a base to deprotonate the thiol, thereby accelerating the reaction. wikipedia.orgchemicalbook.com Its superior catalytic activity has been demonstrated in numerous synthetic applications, often providing higher yields compared to other base catalysts. nih.gov

Table 1: Comparison of Catalytic Systems for Thio-Michael Additions

| Catalyst Type | Example(s) | Mechanism of Action | Key Advantages |

| Quaternary Ammonium Salts | Tetrabutylammonium Fluoride (TBAF) | Fluoride ion acts as a base to deprotonate the thiol. acs.orgresearchgate.net | Mild reaction conditions, effective for acid acceptors. |

| Amino Acids | (S)-Proline, Cysteine | Bifunctional catalysis, activating both nucleophile and electrophile. organic-chemistry.orgnih.gov | Metal-free, environmentally friendly, high yields. organic-chemistry.org |

| Pyridine Derivatives | Pyridine, 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst or a base to facilitate thiolate formation. wikipedia.orgchemicalbook.com | High catalytic activity, versatile, effective for sterically hindered substrates. taylorandfrancis.comchemicalbook.com |

Investigation of Metal-Free Catalytic Protocols

The development of metal-free catalytic systems for the Thio-Michael addition is a significant area of research, driven by the principles of green chemistry. These protocols avoid the cost, toxicity, and contamination issues associated with metal catalysts. organic-chemistry.org

Organocatalysis is the primary approach for metal-free Thio-Michael additions. As discussed, this includes the use of:

Amines: Primary, secondary, and tertiary amines, including pyridine derivatives like DMAP and simple alkylamines like triethylamine, are widely used base catalysts. acs.orgresearchgate.net

Phosphines: Tertiary phosphines have been shown to be highly effective nucleophilic catalysts for this reaction. acs.org

Amino Acids: Catalysts like proline provide an efficient and green alternative to traditional methods. organic-chemistry.org

Heterogeneous Catalysts: Polymeric resins such as Amberlyst® A21, a basic ion-exchange resin, can serve as recyclable, metal-free catalysts, allowing for simple product purification via filtration.

Quaternary Ammonium Salts: As noted, salts like TBAF provide a metal-free method for base-catalyzed thiol addition. acs.org

These protocols are often characterized by high atom economy, mild reaction conditions, and the use of inexpensive and readily available catalysts, making them attractive for both laboratory and industrial-scale synthesis. znaturforsch.com

Synthesis via Malonic Acid Half Thioester (MAHT) Intermediates

An alternative strategy for synthesizing β-thio-substituted carboxylic acids involves the use of malonic acid half thioester (MAHT) intermediates. These compounds serve as versatile C2-unit nucleophiles that can undergo decarboxylative reactions to form new carbon-carbon bonds, mimicking biosynthetic pathways like polyketide synthesis. thieme-connect.com

The general approach involves first preparing a suitable MAHT, such as S-cyclohexyl malonic acid half thioester. This can be achieved by reacting a malonic acid derivative with cyclohexanethiol. thieme-connect.com The resulting MAHT can then be used in subsequent reactions, such as decarboxylative Claisen-type condensations or aldol (B89426) reactions, to build the desired carbon skeleton. znaturforsch.comthieme-connect.com

The compound 3-Oxo-3-(cyclohexylthio)propanoic acid is a key β-keto thioester intermediate in this synthetic pathway. The generation of β-keto esters and thioesters can be achieved through several established methods, primarily involving the C-acylation of an enolate or enolate equivalent. organic-chemistry.org

One prominent method is the decarboxylative Claisen condensation. In this approach, a malonic acid half oxyester (MAHO) or half thioester (MAHT) is activated, typically with a magnesium salt, to form an enolate. This enolate then reacts with an acyl donor, such as an acyl chloride or another thioester. organic-chemistry.org For the synthesis of the target compound, this could involve reacting a malonate precursor with an activated form of cyclohexanethiol.

Alternatively, thioesters can undergo direct soft enolization and acylation when treated with reagents like MgBr₂·OEt₂ and a base in the presence of an acylating agent. organic-chemistry.org A plausible route to 3-Oxo-3-(cyclohexylthio)propanoic acid would involve the reaction of a malonic acid monoester enolate with an activated cyclohexanethiol derivative or, conversely, the acylation of an S-cyclohexyl thioester with an appropriate C2 electrophile. The hydrolysis of a precursor like 3-(quinolin-3-yl)-3-oxopropanoic acid from a pyranoquinolinone derivative also demonstrates a viable strategy for creating β-keto acid structures. jmcs.org.mx

Development of Mild and Environmentally Conscious Synthetic Conditions

The development of synthetic methods for thioethers, such as "Propanoic acid, 3-(cyclohexylthio)-", has increasingly focused on green chemistry principles. acsgcipr.org This involves the use of less hazardous solvents, minimizing waste, and employing catalytic methods to reduce the need for stoichiometric reagents. acsgcipr.org

Key aspects of greener synthetic approaches include:

Solvent Choice: Prioritizing the use of water or other environmentally benign solvents over traditional dipolar aprotic solvents, which may have associated health and environmental risks. acsgcipr.orgacs.org

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals like iron, is a cornerstone of green thioether synthesis. acs.orgmorningstar.edu.in Catalytic processes are inherently more atom-economical and reduce waste compared to stoichiometric reactions. acsgcipr.org

Atom Economy: Designing reactions to maximize the incorporation of all starting materials into the final product. This can be achieved by avoiding the use of large excesses of reagents and choosing reactions with minimal byproduct formation. acsgcipr.org

One approach that aligns with these principles is the iron-catalyzed coupling of thiols and aldehydes in water, which provides a direct route to thioesters, precursors to the target acid. acs.org This method is advantageous due to the low cost and toxicity of iron catalysts. acs.orgmorningstar.edu.in Additionally, research into photocatalytic reactions and C-H activation offers promising avenues for even more efficient and sustainable thioether synthesis. acsgcipr.org

Strategies for Chemical Derivatization

A variety of strategies exist for the chemical derivatization of the "Propanoic acid, 3-(cyclohexylthio)-" core structure, enabling the synthesis of a diverse range of related compounds.

A common and versatile method for modifying the carboxylic acid functionality is through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid), is a classic example. ceon.rschemguide.co.ukathabascau.ca The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or one of the products (typically water) is removed as it forms. chemguide.co.ukmasterorganicchemistry.com

The resulting esters can then be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acidic Hydrolysis: This is the reverse of the Fischer esterification and is typically achieved by heating the ester with an excess of water and a strong acid catalyst. chemguide.co.uklibretexts.org

Basic Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk This reaction is generally irreversible and often preferred for its efficiency and the ease of separating the resulting carboxylate salt from the alcohol. chemguide.co.uk The free carboxylic acid can then be regenerated by acidifying the reaction mixture. chemguide.co.uk

Transition metal catalysis plays a pivotal role in the formation of the crucial carbon-sulfur (C-S) bond in "Propanoic acid, 3-(cyclohexylthio)-" and its derivatives. These methods offer high efficiency and functional group tolerance. thieme-connect.de

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-S cross-coupling reactions. thieme-connect.de Buchwald and Hartwig have developed systems that can couple a wide range of aryl and alkyl thiols with various halides under mild conditions. thieme-connect.de For instance, the use of specific phosphine (B1218219) ligands can enable these reactions to proceed at room temperature. thieme-connect.de Palladium catalysis has also been applied to the synthesis of various sulfur-containing heterocyclic compounds. mdpi.comnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a more economical and environmentally friendly alternative to palladium for C-S bond formation. researchgate.net They have been successfully used in the thiolation of unactivated C-H bonds and the coupling of aryl halides with thiols. nih.gov Nickel-catalyzed reductive cross-coupling reactions are particularly advantageous as they often proceed under mild conditions and tolerate a variety of functional groups. nih.govrsc.org

Iron(III) Catalysis: Iron, being abundant and non-toxic, is an attractive catalyst for green chemistry applications. morningstar.edu.in Iron(III)-catalyzed reactions have been developed for the cross-coupling of aryl halides with thiols and for the synthesis of thioesters from thiols and aldehydes. acs.orgmorningstar.edu.in These methods often utilize readily available and inexpensive ligands, such as L-proline. morningstar.edu.in Iron catalysis has also been shown to be effective for the synthesis of thioesters in aqueous media. acs.orgrsc.org

Table 1: Comparison of Transition Metal Catalysts for C-S Bond Formation

| Catalyst System | Advantages | Disadvantages | Typical Substrates |

| Palladium | High efficiency, broad substrate scope, mild reaction conditions possible. thieme-connect.de | Higher cost and toxicity compared to nickel and iron. researchgate.net | Aryl/heteroaryl halides, thiols. thieme-connect.de |

| Nickel | Lower cost, less toxic than palladium, effective for unactivated C-H bonds. researchgate.netnih.gov | Can be sensitive to air and moisture. researchgate.net | Aryl halides, disulfides, C-H bonds. researchgate.netnih.gov |

| Iron(III) | Abundant, low cost, environmentally friendly. morningstar.edu.in | May require higher temperatures or specific ligands for optimal activity. morningstar.edu.in | Aryl halides, thiols, aldehydes. acs.orgmorningstar.edu.in |

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing specifically substituted compounds. In the context of "Propanoic acid, 3-(cyclohexylthio)-", this primarily relates to controlling the position of the cyclohexylthio group on a more complex molecular scaffold.

For aromatic systems, the regioselectivity of C-S bond formation can often be directed by the electronic nature of the substituents already present on the aromatic ring. Transition metal-catalyzed cross-coupling reactions, such as those using palladium or nickel, can also provide a high degree of regiocontrol, as the reaction occurs specifically at the site of the halide or other leaving group. thieme-connect.deresearchgate.net

In cases where direct C-H activation is employed, directing groups can be used to guide the catalyst to a specific C-H bond, thereby achieving regioselective thiolation. nih.gov

The synthesis of chiral analogs of "Propanoic acid, 3-(cyclohexylthio)-" where the stereochemistry at one or more centers is controlled, is a significant area of research. researchgate.netrsc.orgrsc.org Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. researchgate.net

Several strategies can be employed for stereoselective synthesis:

Use of Chiral Catalysts: Chiral transition metal complexes or organocatalysts can be used to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer. researchgate.netnih.gov For example, chiral primary amines can be used in iminium catalysis to achieve stereoselective Michael additions. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures or to perform asymmetric transformations.

Asymmetric Reductions: The asymmetric reduction of a ketone or other prochiral functional group can be a key step in establishing a chiral center. nih.gov

The development of these stereoselective methods is crucial for investigating the biological activity of specific enantiomers of "Propanoic acid, 3-(cyclohexylthio)-" and its derivatives, as different stereoisomers can have vastly different biological properties.

Advanced Synthetic Techniques and Process Optimization

Beyond the fundamental synthetic strategies, advanced techniques and process optimization are employed to improve the efficiency, scalability, and sustainability of the synthesis of "Propanoic acid, 3-(cyclohexylthio)-" and related compounds.

Advanced Synthetic Techniques:

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. This technique is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. nih.gov

Mechanochemistry: Performing reactions in a ball mill or other mechanical mixer, often in the absence of a solvent, can provide a more sustainable and efficient route to certain products. nih.gov

Process Optimization: This involves systematically studying the effect of various reaction parameters to identify the optimal conditions for a given synthesis. acs.org Key parameters that are often optimized include:

Catalyst and Ligand Selection: Screening a variety of catalysts and ligands to find the most active and selective system.

Solvent and Base: The choice of solvent and base can have a significant impact on reaction rate and yield.

Temperature and Reaction Time: Optimizing these parameters is crucial for maximizing product formation while minimizing byproduct formation and energy consumption.

Reactant Stoichiometry: Adjusting the ratio of reactants to ensure complete conversion of the limiting reagent and minimize waste.

By employing these advanced techniques and systematically optimizing reaction conditions, the synthesis of "Propanoic acid, 3-(cyclohexylthio)-" and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Application of Solvent-Free Reaction Protocols

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free reactions, or solid-state reactions, offer a compelling alternative. The synthesis of Propanoic acid, 3-(cyclohexylthio)- can likely be achieved via a Michael addition of cyclohexanethiol to acrylic acid or its esters. This type of conjugate addition is often amenable to solvent-free conditions.

Research on the Michael addition of various nucleophiles to acrylic compounds has demonstrated the feasibility and benefits of eliminating the solvent. rsc.org For instance, the addition of thiols to acrylates has been shown to proceed quantitatively at elevated temperatures (e.g., 90°C) within a short timeframe (e.g., 1 hour) without any solvent. researchgate.net This approach not only simplifies the reaction setup and workup but also can lead to higher product purity by avoiding side reactions with the solvent.

In a solvent-free protocol for the synthesis of Propanoic acid, 3-(cyclohexylthio)-, cyclohexanethiol would be mixed directly with acrylic acid, potentially with a catalytic amount of a base or a phase-transfer catalyst to facilitate the reaction. rsc.org The reaction mixture would be heated and stirred until the conversion is complete. The absence of a solvent means the concentration of the reactants is at its maximum, which can significantly accelerate the reaction rate.

Table 2: Illustrative Data for Solvent-Free Michael Addition of Thiols to Acrylic Compounds

| Nucleophile | Electrophile | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophosphoric Acid | Various Acrylates | None | 90 | 1 | Quantitative | researchgate.net |

| Glycerol | Acrylonitrile | NaOH (4 mol%) | Not specified | 5 | 88 | rsc.org |

| Alcohols | Activated Alkenes | Sodium Carbonate | Reflux | Not specified | High | researchgate.net |

These examples from related reactions strongly suggest that a solvent-free approach for the synthesis of Propanoic acid, 3-(cyclohexylthio)- is not only viable but also offers significant advantages in terms of efficiency, environmental impact, and process simplification. The optimization of such a protocol would involve screening catalysts, reaction temperatures, and reactant ratios to achieve the highest possible yield and purity.

Mechanistic Investigations and Reaction Pathways of Propanoic Acid, 3 Cyclohexylthio

Elucidation of C-S Bond Formation Mechanisms

The primary mechanism for the formation of the carbon-sulfur (C-S) bond in Propanoic acid, 3-(cyclohexylthio)- is the thiol-Michael addition, also known as the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. acsgcipr.orgwikipedia.org In this case, cyclohexanethiol (B74751) adds across the double bond of an acrylic acid derivative. This reaction is highly efficient and atom-economical for creating thioethers. acsgcipr.org

The process can proceed through two main pathways:

Free-Radical Addition: While less common for α,β-unsaturated carbonyls compared to electron-rich alkenes, a free-radical pathway can also occur. This mechanism is typically initiated by light or a radical initiator, which generates a thiyl radical from cyclohexanethiol. This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org

In some contexts, particularly on metal surfaces like gold, the C-S bond can also cleave. Studies on similar molecules, such as methyl 3-mercaptopropionate, have shown that a β-elimination pathway (E1cB mechanism) can lead to C-S bond scission, especially under alkaline conditions. unlp.edu.arconicet.gov.arconicet.gov.ar This involves the deprotonation of the carbon alpha to the carbonyl group, followed by the elimination of the sulfur atom. unlp.edu.ar

Mechanistic Studies on Keto-Enol Tautomerism in 3-Oxo-3-(cyclohexylthio)propanoic Acid

While not Propanoic acid, 3-(cyclohexylthio)-, the related compound 3-Oxo-3-(cyclohexylthio)propanoic acid exhibits keto-enol tautomerism, a reversible equilibrium between a keto form and an enol form. fiveable.memasterorganicchemistry.com This process is fundamental to the reactivity of β-ketothioesters. The equilibrium can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Mechanism: The process begins with the protonation of the carbonyl oxygen of the keto form. fiveable.melibretexts.org This is followed by the removal of a proton from the α-carbon (the carbon between the carbonyl and the thioester group) by a base, leading to the formation of the C=C double bond of the enol. libretexts.org

Base-Catalyzed Mechanism: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion. fiveable.melibretexts.orglibretexts.org Protonation of the enolate's oxygen atom then yields the enol tautomer. libretexts.orglibretexts.org

The position of the equilibrium is influenced by several factors, including the solvent and the electronic nature of the substituents. masterorganicchemistry.comnih.gov For β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond. researchgate.net In many cases, the keto form, often stabilized by such an intramolecular hydrogen bond, is the more predominant tautomer. researchgate.net

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis of Propanoic acid, 3-(cyclohexylthio)- by accelerating the key thiol-Michael addition step. Both Lewis acids and Lewis bases are effective catalysts.

Role of Lewis Acid and Lewis Base Catalysis in Thioarylation and Nucleophilic Additions

The synthesis of Propanoic acid, 3-(cyclohexylthio)- via thiol-Michael addition can be efficiently catalyzed by either Lewis bases or Lewis acids. researchgate.net

Lewis Base Catalysis: Lewis bases, such as amines (e.g., DABCO) and phosphines (e.g., dimethylphenylphosphine), are highly effective catalysts. nih.govrsc.orgresearchgate.net They function in one of two ways:

Thiol Activation: The Lewis base deprotonates the thiol (cyclohexanethiol) to form the more nucleophilic thiolate anion, which then readily attacks the α,β-unsaturated substrate. nih.gov

Michael Acceptor Activation: The Lewis base can add to the β-carbon of the acrylic acid derivative, generating a nucleophilic enolate intermediate in situ without the need for strong Brønsted bases. nih.govresearchgate.netnih.gov This enolate then reacts with the thiol. usm.edu Nucleophilic phosphines have been shown to be particularly efficient, often leading to complete conversion in minutes. researchgate.net

Lewis Acid Catalysis: Lewis acids can also catalyze the reaction, typically by activating the α,β-unsaturated substrate. umich.edu By coordinating to the carbonyl oxygen of the acrylic acid, the Lewis acid increases the electrophilicity of the double bond, making it more susceptible to attack by the neutral thiol. rsc.org This approach is particularly useful in cooperative catalysis systems. rsc.org Bifunctional catalysts that combine both an acidic and a basic site can be highly effective, simultaneously activating the thiol and the unsaturated substrate to facilitate the reaction. nih.gov

Activation Mechanisms of α,β-Unsaturated Substrates in Thio-Addition Reactions

The activation of the α,β-unsaturated substrate, such as acrylic acid, is a key factor for a successful thio-addition reaction. The electron-withdrawing nature of the carboxylic acid group polarizes the C=C double bond, making the β-carbon electrophilic and prone to nucleophilic attack. acsgcipr.org

Catalysts enhance this inherent reactivity:

Lewis Acid Activation: A Lewis acid coordinates to the carbonyl oxygen. This coordination withdraws electron density, further increasing the positive character of the β-carbon and making the substrate a much stronger Michael acceptor. rsc.org

Brønsted Acid Activation: In an acid-catalyzed pathway, protonation of the carbonyl oxygen serves the same purpose as coordination with a Lewis acid, activating the substrate for attack by the thiol. nih.govrsc.org

Lewis Base Activation: As mentioned previously, nucleophilic Lewis bases can activate the substrate by first adding to it, which generates a highly reactive enolate intermediate that then participates in the reaction with the thiol. usm.edunih.gov

The choice of catalyst and activation strategy depends on the specific substrates and desired reaction conditions, with the goal of making the conjugate addition as efficient and selective as possible. nsf.govumich.edu

Kinetic Analyses of Key Synthetic and Transformative Reactions

The kinetics of the thiol-Michael addition, the key reaction for synthesizing Propanoic acid, 3-(cyclohexylthio)-, have been investigated to understand the factors influencing the reaction rate. The rate is strongly dependent on several factors:

Catalyst: The type and concentration of the catalyst (base or nucleophile) significantly impact the reaction rate. acs.org Studies comparing various amine and phosphine (B1218219) catalysts have shown that nucleophilicity can play a greater role than basicity in determining reaction speed. usm.eduresearchgate.net

Thiol Acidity: The pKa of the thiol is crucial. A lower pKa facilitates deprotonation to the reactive thiolate anion, generally leading to a faster reaction. nsf.govacs.org

Substrate Reactivity: The nature of the electron-withdrawing group on the α,β-unsaturated substrate affects the rate. More electron-deficient alkenes react faster. nsf.gov

Steric Hindrance: Steric bulk around the thiol or the alkene can influence the reaction kinetics, though the large atomic radius of sulfur can sometimes mitigate these effects. nsf.gov

Kinetic modeling often reveals that the reaction follows a two-step mechanism. nih.gov Depending on the specific reactants and conditions, either the initial addition of the thiolate to the double bond or the subsequent proton transfer (chain transfer) step can be the rate-limiting step. nih.govabstractarchives.com For instance, in some systems, the reaction rate shows a first-order dependence on the concentration of the unsaturated substrate, indicating that the addition of the thiolate is the rate-determining step. abstractarchives.com

Table 1: Factors Influencing Thiol-Michael Addition Reaction Kinetics

| Factor | Influence on Reaction Rate | Mechanistic Implication | Reference |

|---|---|---|---|

| Catalyst | Rate increases with catalyst concentration and nucleophilicity. Phosphines are often faster than amines. | Efficient generation of the reactive thiolate anion or activation of the Michael acceptor. | researchgate.netacs.org |

| Thiol pKa | Lower pKa (more acidic thiol) generally increases the rate. | Easier deprotonation to form the nucleophilic thiolate. | nsf.govacs.org |

| Substrate Structure | More electron-deficient alkenes (e.g., vinyl sulfones > acrylates) react faster. | Increased electrophilicity of the β-carbon enhances susceptibility to nucleophilic attack. | nsf.gov |

| Rate-Limiting Step | Can be either the nucleophilic addition or the proton transfer step. | Depends on the relative rates of propagation and chain transfer. | nih.govabstractarchives.com |

Advanced Spectroscopic Characterization in Mechanistic and Structural Analysis of Propanoic Acid, 3 Cyclohexylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Propanoic acid, 3-(cyclohexylthio)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

¹³C-NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule. docbrown.info The chemical shifts in ¹³C-NMR are particularly sensitive to the electronic environment, providing clear evidence for the different carbon atoms in the propanoic acid chain and the cyclohexyl group. docbrown.info

Hydrogen-Deuterium (H-D) Exchange Studies

Hydrogen-Deuterium (H-D) exchange studies monitored by ¹H-NMR are a powerful method for probing the lability of protons and gaining insight into reaction mechanisms. nih.govtaylorandfrancis.com When Propanoic acid, 3-(cyclohexylthio)- is dissolved in a deuterium-based solvent like D₂O, the acidic proton of the carboxylic acid group (-COOH) will rapidly exchange with deuterium (B1214612). taylorandfrancis.com This is observed in the ¹H-NMR spectrum as a disappearance of the characteristic broad singlet for the acidic proton.

The rate of this exchange can provide information about the acidity of the proton and the solvent accessibility of the carboxylic acid group. unc.edu Furthermore, under certain basic or acidic conditions, it may be possible to induce a slower exchange of the protons on the carbon atom alpha to the carbonyl group (C2), providing insights into enolate formation or other reaction intermediates. osu.edu The monitoring of these exchange processes over time by NMR can offer a detailed picture of reaction kinetics and pathways. nih.gov

Table 1: Predicted ¹H-NMR Chemical Shifts for Propanoic Acid, 3-(cyclohexylthio)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| -CH₂-S- | 2.8 - 3.0 | Triplet |

| -S-CH- (cyclohexyl) | 2.6 - 2.8 | Multiplet |

| -CH₂-COOH | 2.5 - 2.7 | Triplet |

| Cyclohexyl protons | 1.1 - 2.0 | Multiplets |

Table 2: Predicted ¹³C-NMR Chemical Shifts for Propanoic acid, 3-(cyclohexylthio)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| -S-CH- (cyclohexyl) | 45 - 55 |

| -CH₂-S- | 30 - 35 |

| -CH₂-COOH | 35 - 40 |

| Cyclohexyl carbons | 25 - 35 |

Mass Spectrometry Techniques for Identification of Intermediates and Products in Mechanistic Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. docbrown.info For Propanoic acid, 3-(cyclohexylthio)-, high-resolution mass spectrometry would be used to confirm its molecular formula.

In mechanistic investigations, MS is invaluable for identifying transient intermediates and reaction byproducts. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate complex mixtures and provide mass spectra for each component, allowing for the tracking of reactants, intermediates, and products throughout a chemical reaction.

The fragmentation pattern of Propanoic acid, 3-(cyclohexylthio)- under electron ionization (EI) would be expected to show characteristic losses. libretexts.org The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely result from:

Alpha-cleavage: Cleavage of the bond between C2 and C3, and the bond between the sulfur and the cyclohexyl group.

McLafferty rearrangement: A characteristic fragmentation of carboxylic acids. libretexts.org

Loss of small neutral molecules: Such as the loss of the carboxyl group (-COOH) or a hydroxyl radical (-OH). libretexts.org

The analysis of these fragment ions allows for the piecing together of the original molecular structure and the identification of unknown compounds in a reaction mixture.

Table 3: Predicted Key Mass Spectrometry Fragments for Propanoic Acid, 3-(cyclohexylthio)-

| m/z Value | Identity of Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 143 | [M - COOH]⁺ |

| 171 | [M - OH]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 105 | [M - C₆H₁₁]⁺ |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. docbrown.info

Infrared (IR) Spectroscopy

The IR spectrum of Propanoic acid, 3-(cyclohexylthio)- would be dominated by the strong absorptions of the carboxylic acid group. youtube.com A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.inforesearchgate.net A sharp and intense absorption peak corresponding to the C=O (carbonyl) stretch would be observed around 1700-1725 cm⁻¹. docbrown.infonih.gov

Other significant peaks would include the C-H stretching vibrations of the cyclohexyl and propanoic acid moieties just below 3000 cm⁻¹, and the C-S stretching vibration, which is typically weaker and appears in the fingerprint region between 600-800 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is weak in the Raman spectrum, the C=O stretch gives a strong signal. The C-S and S-S stretching vibrations, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum, making it a useful tool for studying the thioether linkage.

By monitoring changes in the vibrational spectra during a reaction, it is possible to follow the disappearance of reactant functional groups and the appearance of product functional groups, thus providing kinetic and mechanistic information.

Table 4: Predicted Vibrational Frequencies for Propanoic Acid, 3-(cyclohexylthio)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Carbonyl) | Stretching | 1700 - 1725 (Strong) |

| C-O | Stretching | 1210 - 1320 |

| O-H | Bending | 1395 - 1440 |

| C-S (Thioether) | Stretching | 600 - 800 |

Chemical Reactivity and Transformation Studies of Propanoic Acid, 3 Cyclohexylthio

Hydrogen-Deuterium Exchange Processes

Hydrogen-deuterium (H-D) exchange is a fundamental process used to probe the reactivity and structural dynamics of molecules. wikipedia.org In Propanoic acid, 3-(cyclohexylthio)-, there are several types of protons with varying acidities and therefore different propensities to undergo exchange with deuterium-labeled solvents, typically under acidic, basic, or metal catalysis. wikipedia.org

The most acidic proton is that of the carboxylic acid group (-COOH). This proton will readily exchange with deuterium (B1214612) from a source like D₂O, a process that can occur without a catalyst. The protons on the α-carbon (C2) and β-carbon (C3) to the carboxyl group are less acidic. However, they can undergo exchange under certain conditions, often facilitated by base catalysis which promotes the formation of an enolate-type intermediate. The protons on the cyclohexyl ring are generally the least acidic and would require more forcing conditions, such as the use of a strong acid or a metal catalyst at elevated temperatures, to undergo exchange.

The general mechanism for acid-catalyzed H-D exchange at the α-position involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon by a deuterated solvent molecule (e.g., D₂O) to form an enol intermediate. Tautomerization back to the keto form incorporates deuterium at the α-position. Under basic conditions, a base would directly abstract an α-proton to form an enolate, which is then deuterated by the solvent.

Table 1: Potential Sites for Hydrogen-Deuterium Exchange in Propanoic acid, 3-(cyclohexylthio)-

| Proton Location | Relative Acidity | Conditions for Exchange |

| Carboxylic Acid (-COOH) | High | Readily exchanges with D₂O |

| α-Carbons (-CH₂-) | Moderate | Base or acid catalysis |

| β-Carbons (-CH₂-) | Low | Base or acid catalysis |

| Cyclohexyl Ring (-C₆H₁₁) | Very Low | Strong acid/base or metal catalysis at elevated temperatures |

Enolisation Characteristics of β-Keto Thioesters Related to Propanoic Acid, 3-(cyclohexylthio)-

It is important to clarify that Propanoic acid, 3-(cyclohexylthio)- is not a β-keto thioester . A β-keto thioester is a compound containing a ketone functional group at the β-position relative to a thioester group (R-CO-SR'). The structure of Propanoic acid, 3-(cyclohexylthio)- is a carboxylic acid with a thioether linkage.

However, the study of enolisation in β-keto thioesters provides insight into the reactivity of sulfur-containing carbonyl compounds. Enolates are versatile intermediates in organic synthesis. The enolisation of thioesters, particularly under "soft enolization" conditions, has been a subject of study. organic-chemistry.orgacs.orgacs.orgnih.gov This process avoids the use of strong bases and proceeds by treating the thioester with a combination of a Lewis acid, such as MgBr₂·OEt₂, and a hindered base like diisopropylethylamine (i-Pr₂NEt). acs.org

The resulting enolates can then react with various electrophiles, such as acid chlorides, to form new carbon-carbon bonds. This method is efficient for the synthesis of 1,3-dicarbonyl compounds. acs.org

Table 2: Reagents for Soft Enolization of Thioesters

| Reagent | Function | Reference |

| MgBr₂·OEt₂ | Lewis Acid | acs.org |

| i-Pr₂NEt (Hünig's base) | Hindered Base | acs.org |

While not directly applicable to Propanoic acid, 3-(cyclohexylthio)-, the principles of enolate formation are relevant to the broader class of carbonyl-containing organosulfur compounds.

Regioselective and Stereoselective Transformations

The structure of Propanoic acid, 3-(cyclohexylthio)- offers several sites for regioselective and stereoselective reactions. The term regioselective refers to a reaction that favors bond formation at one position over another, while stereoselective reactions favor the formation of one stereoisomer over another. nih.gov

One potential area for such transformations is the α-carbon to the carbonyl group. Through enolate formation, this position could be functionalized with various electrophiles. The bulky cyclohexylthio group might exert some steric influence on the approach of reagents, potentially leading to diastereoselectivity if a chiral center is present or introduced.

Furthermore, reactions involving the thioether moiety can be designed to be stereoselective. For instance, the asymmetric synthesis of chiral thioethers can be achieved through methods like the stereospecific S_N2 displacement of a leaving group on a chiral substrate with a sulfur nucleophile. beilstein-journals.org While this is more relevant to the synthesis of the molecule itself, similar principles could be applied to reactions at the sulfur atom or adjacent carbons.

Michael additions involving α,β-unsaturated carbonyl compounds and thiols are another important class of reactions where stereoselectivity can be controlled, often through the use of chiral catalysts. researchgate.net Although Propanoic acid, 3-(cyclohexylthio)- does not have an α,β-unsaturated system, related transformations could be envisaged.

Redox Chemistry of the Thioether Moiety

The thioether group in Propanoic acid, 3-(cyclohexylthio)- is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and further to a sulfone. These oxidation reactions are a cornerstone of thioether chemistry. masterorganicchemistry.comlibretexts.org

The oxidation of thioethers to sulfoxides is a common transformation and can be achieved with a variety of oxidizing agents. The choice of reagent can influence the selectivity of the reaction, preventing over-oxidation to the sulfone. Common oxidants for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.com

The oxidation to the sulfoxide introduces a stereocenter at the sulfur atom, and asymmetric oxidation methods have been developed to produce chiral sulfoxides with high enantioselectivity.

Further oxidation of the sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing agents or more forcing reaction conditions.

The redox state of the sulfur atom significantly impacts the chemical and physical properties of the molecule. For instance, the polarity increases from thioether to sulfoxide to sulfone. This change in polarity can be exploited in various applications. nih.gov

Table 3: Oxidation Products of the Thioether Moiety

| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |

| Thioether (R-S-R') | H₂O₂, m-CPBA, NaIO₄ | Sulfoxide (R-S(=O)-R') | +0 |

| Sulfoxide (R-S(=O)-R') | KMnO₄, excess H₂O₂ | Sulfone (R-S(=O)₂-R') | +2 |

The specific reactivity of the thioether in Propanoic acid, 3-(cyclohexylthio)- towards oxidation would be influenced by the electronic effects of the propanoic acid moiety and the steric bulk of the cyclohexyl group. nih.gov

Applications in Synthetic Organic Chemistry

Role as Key Starting Materials and Intermediates in Carbon-Carbon Bond Forming Reactions

The structure of Propanoic acid, 3-(cyclohexylthio)-, particularly when the carboxylic acid is esterified, contains alpha-protons (hydrogens on the carbon adjacent to the carbonyl group) that can be removed by a base to form an enolate. This enolate is a potent carbon nucleophile, enabling its participation in a variety of fundamental carbon-carbon bond-forming reactions.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.com The fundamental process involves the formation of an ester enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com This is followed by the elimination of an alkoxide group, resulting in the formation of a β-keto ester. masterorganicchemistry.comyoutube.com

While theoretically, an ester of Propanoic acid, 3-(cyclohexylthio)- could undergo a Claisen condensation, specific examples of this compound in such reactions are not extensively documented in the reviewed literature. For a successful reaction, a suitable base, typically an alkoxide corresponding to the ester group (e.g., sodium ethoxide for an ethyl ester), would be required to generate the enolate without causing transesterification. youtube.comyoutube.com The reaction would proceed through the mechanism outlined below.

General Mechanism of a Claisen Condensation:

Enolate Formation: The alkoxide base deprotonates the α-carbon of the ester to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.

Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-keto ester. youtube.com

Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base, driving the reaction to completion. An acidic workup is required in the final step to reprotonate it. youtube.com

| Reaction Stage | Description |

| Reactants | 2 equivalents of an ester (e.g., Ethyl 3-(cyclohexylthio)propanoate) |

| Reagent | 1 equivalent of a strong base (e.g., Sodium ethoxide) |

| Intermediate | Ester enolate |

| Product | β-keto ester |

The Aldol (B89426) reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound (an aldehyde or ketone). vaia.com Similar to the Claisen condensation, the ester of Propanoic acid, 3-(cyclohexylthio)- can form an enolate that could potentially react with an aldehyde or ketone. This would be a "crossed" Aldol reaction.

The reaction sequence involves the formation of the ester enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a β-hydroxy ester after protonation. Under harsher conditions (higher temperature or strong acid/base), this adduct can undergo dehydration to yield an α,β-unsaturated ester, a process known as Aldol condensation. vaia.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for generating enolates from esters to prevent competing reactions like the Claisen condensation. youtube.com

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. nih.gov The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, such as the ester of Propanoic acid, 3-(cyclohexylthio)-.

The reaction first involves the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and amine. The enol or enolate of the active hydrogen compound then acts as the nucleophile, attacking the iminium ion to form the Mannich base. nih.gov These products are valuable synthetic intermediates, for example, in the synthesis of pro-drugs with improved bioavailability. nih.gov

The thioether moiety in Propanoic acid, 3-(cyclohexylthio)- is formed via a Thia-Michael addition, where a thiol (in this case, cyclohexanethiol) acts as a potent nucleophile. srce.hr The reaction involves the conjugate addition of the sulfur nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester. srce.hrarkat-usa.org

This reaction is highly efficient for forming carbon-sulfur bonds and is widely used in organic synthesis and materials science. srce.hrresearchgate.net The reaction can be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate anion, or by nucleophiles themselves. arkat-usa.orgresearchgate.net Ferric chloride has also been reported as an efficient catalyst for this transformation. srce.hr The compound Propanoic acid, 3-(cyclohexylthio)- is therefore the adduct resulting from the Michael addition of cyclohexanethiol (B74751).

Thia-Michael Addition to form Propanoic acid, 3-(cyclohexylthio)- derivatives:

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst (Example) | Product |

|---|---|---|---|

| Cyclohexanethiol | Ethyl acrylate | Base (e.g., Triethylamine) | Ethyl 3-(cyclohexylthio)propanoate |

| Cyclohexanethiol | Methyl acrylate | Ferric Chloride | Methyl 3-(cyclohexylthio)propanoate |

Utility as Malonyl Group Carriers in Chemical Synthesis

A malonyl group carrier is a reagent that facilitates the introduction of a malonyl group (—CH₂(COOH)₂) or its synthetic equivalent into a molecule. While Propanoic acid, 3-(cyclohexylthio)- is a valuable three-carbon building block, the reviewed scientific literature does not specifically identify it as a conventional malonyl group carrier. Its primary utility lies in providing a propanoic acid skeleton functionalized with a cyclohexylthio group, rather than acting as a direct source for a malonate-type moiety.

Building Blocks for Complex Organic Scaffolds (e.g., Sulfur-Containing Heterocycles)

Sulfur-containing compounds are crucial precursors for the synthesis of a wide array of sulfur-containing heterocycles. nih.govorganic-chemistry.org Propanoic acid, 3-(cyclohexylthio)- possesses the necessary functionalities to serve as a building block for such scaffolds. Through intramolecular reactions, the carbon chain and the sulfur atom can be induced to form a ring.

For instance, depending on the reaction conditions and modifications to the molecule, it could potentially be a precursor for:

Thiolactones: Intramolecular cyclization between the carboxylic acid and the thioether, possibly involving activation of the carboxyl group, could lead to the formation of a thiolactone ring.

Thiophenes or Tetrahydrothiophenes: More complex transformations involving cyclization onto the cyclohexyl ring or reactions requiring additional reagents could potentially yield thiophene-based structures. osi.lvjmu.edu Vinyl sulfides, for example, can react with agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form thiocarbenium ions that cyclize with appended nucleophiles, a strategy for creating sulfur-containing heterocycles. nih.gov While Propanoic acid, 3-(cyclohexylthio)- is not a vinyl sulfide (B99878), related strategies could potentially be adapted.

The synthesis of sulfur heterocycles is an active area of research, with methods like [3+2] cycloadditions of sulfur-containing compounds being developed to create five-membered rings. osi.lvclockss.org

Precursors in the Synthesis of Other Organosulfur Compounds

Propanoic acid, 3-(cyclohexylthio)- serves as a versatile precursor in synthetic organic chemistry for the creation of a variety of other organosulfur compounds. Its bifunctional nature, containing both a thioether linkage and a carboxylic acid moiety, allows for selective transformations at either site, leading to a diverse range of derivatives. The reactivity of this compound is central to its utility as a building block for more complex molecules. ontosight.ai

The thioether group is susceptible to oxidation, providing a straightforward route to sulfoxides and sulfones. These reactions elevate the oxidation state of the sulfur atom, thereby modifying the chemical and physical properties of the resulting molecule. For instance, controlled oxidation can convert the sulfide into a sulfoxide (B87167), and further oxidation yields the corresponding sulfone. This transformation is a common strategy in organic synthesis to introduce polarity and hydrogen-bonding capabilities.

A pertinent example from the literature, illustrating the synthetic utility of the 3-(alkylthio)propanoic acid scaffold, is the synthesis of fluorinated analogs of garlic compounds. In this research, S-2-Fluoro-2-propenyl-l-cysteine, a compound containing a similar thioether propanoic acid core, is oxidized using hydrogen peroxide to yield its S-oxide, known as 2-fluoroalliin. nih.govnih.gov This demonstrates the capacity of the thioether group within this type of molecule to be readily converted into a sulfoxide, a key functional group in various biologically active compounds. nih.gov

Furthermore, the carboxylic acid functional group of Propanoic acid, 3-(cyclohexylthio)- offers another handle for synthetic modification. Standard esterification or amidation reactions can be employed to couple the molecule with various alcohols or amines, respectively. These reactions produce new ester or amide derivatives that retain the core cyclohexylthio moiety, thereby generating a library of novel organosulfur compounds with potentially different applications. Propanoic acid derivatives, in general, are recognized as valuable intermediates for synthesizing more complex molecules by leveraging their reactive functional groups. ontosight.ai

The following table summarizes the potential synthetic transformations of Propanoic acid, 3-(cyclohexylthio)- into other classes of organosulfur compounds based on the reactivity of its functional groups.

Table 1: Synthetic Transformations of Propanoic acid, 3-(cyclohexylthio)-

| Starting Functional Group | Reagent/Reaction Type | Resulting Organosulfur Compound Class |

|---|---|---|

| Thioether (-S-) | Mild Oxidizing Agent (e.g., H₂O₂) | Sulfoxide (-SO-) |

| Thioether (-S-) | Strong Oxidizing Agent | Sulfone (-SO₂-) |

| Carboxylic Acid (-COOH) | Alcohol/Acid Catalyst | Ester (-COOR) |

These transformations highlight the role of Propanoic acid, 3-(cyclohexylthio)- as a foundational molecule for accessing a broader scope of organosulfur compounds, each with unique structural and electronic properties.

Derivatives and Analogs of Propanoic Acid, 3 Cyclohexylthio in Chemical Research

Synthesis and Investigation of Propanoic Acid, 3-(cyclohexylthio)- Esters

The synthesis of esters of "Propanoic acid, 3-(cyclohexylthio)-" is a fundamental area of research, as esterification can significantly alter the physicochemical properties of the parent acid, such as its solubility, volatility, and reactivity. A general and efficient method for the synthesis of the parent acid involves the microwave-assisted reaction of 3-mercaptopropionic acid with cyclohexyl halide in the presence of a base like sodium hydroxide (B78521) in ethanol. znaturforsch.comresearchgate.net This approach is noted for its rapidity and high yields.

Once "Propanoic acid, 3-(cyclohexylthio)-" is obtained, standard esterification methods can be employed for the synthesis of its esters. For instance, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach.

While specific research detailing the investigation of a wide range of "Propanoic acid, 3-(cyclohexylthio)-" esters is limited in publicly available literature, the synthesis of related 3-(alkylthio)propanoic acid esters, such as methyl and ethyl esters, is well-documented. wikipedia.org For example, ethyl 3-(methylthio)propionate (B1239661) can be synthesized from 3-(methylthio)propanoic acid and ethanol. wikipedia.org These established methods provide a reliable basis for the synthesis of various esters of "Propanoic acid, 3-(cyclohexylthio)-".

Table 1: Examples of Synthesized 3-(Alkylthio)propionic Acid Esters

| Ester Name | Starting Carboxylic Acid | Alcohol |

| Ethyl 3-(methylthio)propionate | 3-(Methylthio)propanoic acid | Ethanol |

| Methyl 3,3'-thiobispropanoate | 3,3'-Thiobispropanoic acid | Methanol |

This table is generated based on information for related compounds and illustrates the types of esters that can be synthesized.

The investigation of these esters would likely focus on their reactivity in further chemical transformations, their potential as plasticizers, or as intermediates in the synthesis of more complex molecules.

Impact of Structural Variations within the Cyclohexyl Moiety on Reactivity and Synthetic Utility

The cyclohexyl moiety of "Propanoic acid, 3-(cyclohexylthio)-" offers a rich platform for structural modifications to fine-tune the molecule's reactivity and utility. Variations can include the introduction of substituents on the cyclohexyl ring, altering its stereochemistry, or even changing the ring size.

While specific studies on the impact of structural variations within the cyclohexyl group of "Propanoic acid, 3-(cyclohexylthio)-" are not extensively documented, general principles of organic chemistry suggest that such modifications would have a significant effect. For example, the introduction of electron-withdrawing or electron-donating groups on the cyclohexyl ring would influence the electronic properties of the sulfur atom and, consequently, the reactivity of the entire molecule.

Research on related compounds, such as diarylamine antioxidants, has shown that alkyl substitution on aromatic rings can significantly affect reactivity, with the position of the substituent playing a crucial role. researchgate.net Similarly, the position and nature of substituents on the cyclohexyl ring of "Propanoic acid, 3-(cyclohexylthio)-" would likely impact its steric hindrance and conformational flexibility, thereby influencing its interaction with reagents and biological targets.

Table 2: Potential Structural Variations of the Cyclohexyl Moiety and Their Expected Impact

| Variation | Expected Impact on Reactivity and Utility |

| Introduction of alkyl groups | Increased lipophilicity, potential for altered steric hindrance affecting reaction rates. |

| Introduction of hydroxyl groups | Increased polarity, potential for hydrogen bonding, and serving as a site for further functionalization. |

| Introduction of amino groups | Increased basicity, potential for salt formation and serving as a nucleophilic center. |

| Introduction of halogens | Altered electronic properties, potential for use in cross-coupling reactions. |

This table is based on general chemical principles and provides a hypothetical overview of the effects of structural variations.

Introduction of Additional Functional Groups for Diversification of Chemical Properties

The introduction of additional functional groups onto the "Propanoic acid, 3-(cyclohexylthio)-" scaffold is a key strategy for diversifying its chemical properties and expanding its potential applications. These functional groups can be introduced at various positions, including the propanoic acid chain or the cyclohexyl ring.

A study by Vaismaa et al. demonstrated the synthesis of various functionalized 3-(alkylthio)propionic acids by reacting 3-mercaptopropionic acid with functionalized alkyl halides. znaturforsch.com This methodology can be directly applied to introduce functionalities into the alkyl chain attached to the sulfur atom. For instance, using a halo-alcohol would introduce a hydroxyl group, while a halo-amine would introduce an amino group.

Furthermore, the carboxylic acid group of "Propanoic acid, 3-(cyclohexylthio)-" itself is a versatile handle for introducing new functionalities. It can be converted into amides, esters, and other derivatives, each with distinct chemical properties. For example, the synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds has been reported, showcasing the utility of the propanoic acid moiety for constructing more complex molecular architectures.

Stereochemical Considerations in the Synthesis and Reactivity of Derivatives

Stereochemistry plays a pivotal role in the synthesis and biological activity of chiral molecules. For derivatives of "Propanoic acid, 3-(cyclohexylthio)-", the presence of stereocenters can lead to the existence of enantiomers and diastereomers, each potentially exhibiting different properties.

Enantioselective Synthesis and Stereospecific Transformations

The development of enantioselective synthetic routes to chiral 3-(alkylthio)propanoic acid derivatives is an area of active research. While specific methods for "Propanoic acid, 3-(cyclohexylthio)-" are not widely reported, research on related structures provides valuable insights.

One promising approach is the use of biocatalysis. For example, nitrilase enzymes have been shown to be effective in the dynamic kinetic resolution of α-thionitriles to produce enantiomerically pure α-thiocarboxylic acids. nih.govnih.govresearchgate.net This method offers a green and efficient way to access chiral building blocks.

Another strategy involves the use of chiral auxiliaries or catalysts in chemical synthesis. Asymmetric conjugate addition reactions are a powerful tool for establishing stereocenters. For instance, the asymmetric Michael addition of thiols to α,β-unsaturated carbonyl compounds in the presence of a chiral catalyst can lead to the formation of chiral β-thio-substituted compounds with high enantioselectivity.

Diastereoselective Reactions

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them becomes crucial. Diastereoselective reactions aim to selectively produce one diastereomer over others.

In the context of "Propanoic acid, 3-(cyclohexylthio)-" derivatives, if a chiral center already exists in the molecule (for example, a substituted cyclohexyl ring), the introduction of a new stereocenter can be influenced by the existing one. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.

Furthermore, reagent-controlled diastereoselective reactions can be employed. This involves using a chiral reagent or catalyst to favor the formation of a specific diastereomer, regardless of the stereochemistry of the starting material. For example, diastereoselective thiol addition reactions to chalcones have been studied, where the stereochemical outcome is influenced by the reaction conditions and the nature of the thiol. mdpi.com

While specific data on the diastereoselective reactions of "Propanoic acid, 3-(cyclohexylthio)-" is scarce, the principles established in related systems provide a strong foundation for designing and executing such transformations.

Future Research Directions in Propanoic Acid, 3 Cyclohexylthio Chemistry

Development of Novel and Sustainable Catalytic Systems

The synthesis of Propanoic acid, 3-(cyclohexylthio)-, typically achieved through the thia-Michael addition of cyclohexanethiol (B74751) to acrylic acid or its esters, is ripe for catalytic innovation. Future research will likely focus on developing catalytic systems that are not only highly efficient but also environmentally benign and economically viable.

Currently, the synthesis of similar 3-(arylthio)propionic acids often relies on copper-catalyzed reactions. For instance, the reaction of aryl iodides with 3-mercaptopropionic acid using a Cu₂O catalyst in refluxing pyridine (B92270) has been shown to produce good to excellent yields of the corresponding 3-(arylthio)propionic acids. doaj.orgresearchgate.netthieme-connect.de While effective, the use of stoichiometric copper and high boiling point solvents like pyridine presents opportunities for improvement.

Future research could explore the use of heterogeneous catalysts, which offer the significant advantages of easy separation and recyclability. Materials such as metal-organic frameworks (MOFs), functionalized silica, or polymer-supported catalysts could be designed to incorporate active catalytic sites for the thia-Michael addition. For example, a solid-supported phosphine (B1218219) or amine catalyst could facilitate the reaction under milder conditions and allow for a more sustainable process. The investigation into thiol-(meth)acrylate Michael addition reactions has already demonstrated the efficacy of various primary and tertiary amines and phosphines as catalysts. rsc.org

Furthermore, the development of photocatalytic systems represents a promising frontier. Visible-light-mediated reactions could offer a green alternative to traditional heating methods, potentially leading to higher selectivity and yields under ambient conditions. The use of organic dyes or semiconductor quantum dots as photosensitizers could enable the generation of thiyl radicals from cyclohexanethiol, which would then add to the acrylic acid derivative.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of Propanoic acid, 3-(cyclohexylthio)-

| Catalyst Type | Potential Advantages | Potential Challenges |

|---|---|---|

| Homogeneous (e.g., Cu₂O, Amines, Phosphines) | High activity and selectivity | Difficult to separate from the reaction mixture, potential for metal contamination |

| Heterogeneous (e.g., Supported Catalysts, MOFs) | Easy separation and recyclability, improved sustainability | Potentially lower activity compared to homogeneous counterparts, catalyst deactivation |

| Photocatalysts (e.g., Organic Dyes, Quantum Dots) | Mild reaction conditions, high selectivity, green energy source | Catalyst stability, requirement for specialized equipment |

| Biocatalysts (e.g., Enzymes) | High specificity, environmentally benign | Limited substrate scope, sensitivity to reaction conditions |

Exploration of Unprecedented Synthetic Pathways and Cascade Reactions

Beyond the conventional thia-Michael addition, future research should aim to uncover novel synthetic routes to Propanoic acid, 3-(cyclohexylthio)- and its derivatives. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency and atom economy.

One intriguing possibility is the development of a one-pot synthesis starting from readily available and less odorous precursors. For instance, a cascade reaction could be designed involving the in-situ generation of cyclohexanethiol from a stable precursor, followed by its immediate reaction with an acrylic acid derivative. This would circumvent the handling of volatile and malodorous thiols. Research on 3-(arylthio)propionic acids has shown they can act as odorless aryl mercaptan surrogates. doaj.orgresearchgate.netthieme-connect.de

Furthermore, the exploration of multicomponent reactions, where three or more reactants combine in a single step to form the desired product, could lead to the rapid assembly of complex molecules based on the Propanoic acid, 3-(cyclohexylthio)- scaffold. For example, a reaction involving cyclohexene (B86901), a sulfur source like elemental sulfur, and a three-carbon synthon could potentially lead directly to the target molecule under the right catalytic conditions.

The development of cascade reactions that functionalize the molecule at multiple positions simultaneously is another exciting avenue. For instance, a reaction could be devised to introduce a substituent on the cyclohexane (B81311) ring while concurrently forming the thioether linkage. This could be achieved through the use of functionalized cyclohexene derivatives or by employing catalysts that can activate specific C-H bonds on the cyclohexane ring. The divergent synthesis of thioether-functionalized molecules from 2-trifluoromethyl-1,3-conjugated enynes showcases the potential for complex molecular construction through cascade reactions. rsc.org

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of Propanoic acid, 3-(cyclohexylthio)- is crucial for the rational design of improved synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

For the thia-Michael addition, detailed kinetic studies can help to determine the rate-determining step and the influence of various parameters such as catalyst loading, solvent polarity, and temperature. The investigation of thiol-(meth)acrylate Michael additions has already provided valuable insights into the roles of different catalysts. rsc.org Computational modeling, using techniques like density functional theory (DFT), can provide detailed information about the transition state geometries and activation energies of the reaction pathways. This can help in understanding the regioselectivity and stereoselectivity of the reaction and in designing catalysts that favor the desired outcome.

The mechanism of catalyst-free thia-Michael additions, which can occur under certain conditions, also warrants further investigation. Understanding the factors that promote such "spontaneous" reactions could lead to the development of highly efficient and environmentally friendly synthetic protocols.

Furthermore, advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the reaction progress in real-time and identify any transient intermediates. This information is invaluable for building a comprehensive picture of the reaction mechanism.

Expansion of Chemical Transformations and Applications

The future of Propanoic acid, 3-(cyclohexylthio)- chemistry also lies in expanding its repertoire of chemical transformations and exploring new applications. The presence of both a carboxylic acid and a thioether functional group makes it a versatile building block for the synthesis of a wide range of other molecules.

The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other derivatives, opening up possibilities for its incorporation into polymers, pharmaceuticals, and other functional materials. The thioether group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which often exhibit distinct biological activities and physical properties.

Moreover, the C-S bond itself can be a site for further functionalization. For example, certain catalytic systems can promote the cleavage of the C-S bond, allowing for the introduction of other functional groups. The development of methods for the selective C-H functionalization of the cyclohexane ring or the propanoic acid backbone would further enhance the synthetic utility of this compound.

The potential applications of Propanoic acid, 3-(cyclohexylthio)- and its derivatives are vast. Its structural similarity to known bioactive molecules suggests that it could be a valuable scaffold for the development of new drugs. Its properties as a potential ligand for metal nanoparticles or as a corrosion inhibitor could also be explored. The use of 3-(arylthio)propionic acids as building blocks for various biologically active compounds has been reported. doaj.orgresearchgate.netthieme-connect.de

Contribution to Green Chemistry Principles and Sustainable Synthesis

A central theme in future research on Propanoic acid, 3-(cyclohexylthio)- will be the adherence to the principles of green chemistry. This involves designing synthetic routes that are safe, energy-efficient, and minimize waste generation.

Key areas of focus for greening the synthesis of this compound include:

Atom Economy: Developing reactions that maximize the incorporation of all reactant atoms into the final product. Cascade and multicomponent reactions are particularly well-suited for this purpose.

Use of Renewable Feedstocks: Exploring the possibility of deriving the starting materials, such as acrylic acid or cyclohexanethiol, from renewable resources.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve the use of water, supercritical fluids, or ionic liquids as reaction media. The development of catalyst-free or solvent-free reaction conditions would be a significant step forward. An improved and green preparation of 3-(alkylthio)propionic acids has been reported using microwave activation. znaturforsch.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or photochemistry to drive the reactions.

Catalysis: Emphasizing the use of recyclable heterogeneous catalysts or highly efficient homogeneous catalysts that can be used in very low concentrations.

By integrating these principles into the research and development process, the synthesis and application of Propanoic acid, 3-(cyclohexylthio)- can be made more sustainable and environmentally friendly. The photochemical synthesis of thioesters from carboxylic acids and aryl halides represents a move towards more sustainable synthetic methods. researchgate.net

Q & A

What are the optimal synthetic routes for preparing 3-(cyclohexylthio)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

A viable route involves nucleophilic substitution of a brominated propanoic acid precursor (e.g., 3-bromopropanoic acid) with cyclohexylthiol under basic conditions. For example, reacting 3-bromopropanoic acid with cyclohexylthiol in the presence of a base like sodium hydride in anhydrous THF at 60°C for 12 hours yields the target compound . Key variables affecting yield include solvent polarity (preference for aprotic solvents), reaction temperature (higher temperatures accelerate substitution but may promote side reactions), and stoichiometric ratios (excess thiol improves conversion). Post-synthesis, purification via acid-base extraction (using NaOH to deprotonate the carboxylic acid) followed by recrystallization enhances purity.

How can researchers enhance the aqueous solubility of 3-(cyclohexylthio)propanoic acid derivatives for biological studies?

Advanced Strategy:

The compound’s hydrophobicity, attributed to the cyclohexylthio group, limits solubility. To address this:

- Salt Formation: Convert the carboxylic acid to a sodium salt (e.g., using NaOH), increasing ionic character and water solubility, as demonstrated for structurally similar thioether propanoic acids .

- Structural Modification: Introduce polar substituents (e.g., hydroxyl groups) on the cyclohexyl ring via post-synthetic oxidation or functionalization, balancing lipophilicity and solubility .

- Co-Solvent Systems: Use water-miscible solvents (e.g., DMSO or ethanol) in buffered solutions for in vitro assays, ensuring compatibility with biological systems.

What spectroscopic techniques are most effective for characterizing 3-(cyclohexylthio)propanoic acid, and how are spectral data interpreted?

Basic Protocol:

- NMR Spectroscopy:

- ¹H NMR: The cyclohexylthio group’s protons appear as multiplet signals (δ 1.2–2.1 ppm), while the carboxylic acid proton is observed at δ 12–13 ppm (broad). The propanoic acid backbone shows triplet signals for CH₂ groups (δ 2.5–3.0 ppm) .

- ¹³C NMR: The carbonyl carbon (COOH) resonates at δ 170–175 ppm, while the sulfur-attached carbon (C-S) appears at δ 35–45 ppm .

- IR Spectroscopy: A strong O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) confirm the carboxylic acid group.

- Mass Spectrometry: ESI-MS in negative mode typically shows [M-H]⁻ peaks, with fragmentation patterns revealing the cyclohexylthio moiety (e.g., loss of SC₆H₁₁).

How does the cyclohexylthio substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to other thioether derivatives?

Advanced Analysis:

The bulky cyclohexyl group sterically hinders nucleophilic attack at the carbonyl carbon, reducing reactivity compared to smaller thioether derivatives (e.g., methylthio analogs). Computational studies (DFT calculations) can quantify steric effects by analyzing transition-state energies . Experimentally, kinetic studies under controlled conditions (e.g., reaction with amines in DMF) reveal slower reaction rates for cyclohexylthio derivatives. For enhanced reactivity, consider using activating groups (e.g., converting the acid to an acyl chloride) .

What are the critical physicochemical properties (e.g., pKa, logP) of 3-(cyclohexylthio)propanoic acid, and how are they experimentally determined?

Methodological Approach:

- pKa Determination: Perform potentiometric titration in aqueous ethanol (to solubilize the compound). The carboxylic acid group typically has a pKa ~4.5–5.0, slightly higher than unsubstituted propanoic acid due to electron-donating effects of the thioether group .